molecular formula C19H21ClN2O3 B2378496 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 1251681-75-0

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol

Cat. No.: B2378496
CAS No.: 1251681-75-0
M. Wt: 360.84
InChI Key: JFFKDARGDHJTFW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole, chlorophenyl, and piperazine moieties under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)ethanol
  • 1-(3,4-Methylenedioxyphenyl)ethanol
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-ethylanilino)-1-propanone

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c20-15-2-1-3-16(11-15)22-8-6-21(7-9-22)12-17(23)14-4-5-18-19(10-14)25-13-24-18/h1-5,10-11,17,23H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFKDARGDHJTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC3=C(C=C2)OCO3)O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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